molecular formula C14H16ClN3O B7537319 2-(2-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide

2-(2-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide

Cat. No. B7537319
M. Wt: 277.75 g/mol
InChI Key: VBTMWKQJYDRMKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide, commonly known as CTAP, is a chemical compound that has been widely used in scientific research. It is a selective antagonist for the μ-opioid receptor, which is responsible for the analgesic effects of opioids. CTAP has been used to study the mechanism of action of opioids and to develop new drugs for pain management.

Mechanism of Action

CTAP is a selective antagonist for the μ-opioid receptor. It binds to the receptor and prevents the activation of the receptor by opioids. This results in the inhibition of the analgesic effects of opioids. CTAP has been used to investigate the role of the μ-opioid receptor in pain management and addiction.
Biochemical and Physiological Effects:
CTAP has been shown to have no significant physiological effects in animals or humans. It does not produce any analgesic effects or side effects associated with opioids. CTAP has been used in animal studies to investigate the effects of opioids on behavior and to develop new treatments for addiction.

Advantages and Limitations for Lab Experiments

The advantages of using CTAP in lab experiments include its selectivity for the μ-opioid receptor, which allows for the investigation of the role of this receptor in pain management and addiction. CTAP is also relatively easy to synthesize and has been used extensively in scientific research. The limitations of using CTAP in lab experiments include its lack of physiological effects, which may limit its usefulness in some studies.

Future Directions

There are several future directions for the use of CTAP in scientific research. CTAP could be used to investigate the role of the μ-opioid receptor in other conditions, such as depression and anxiety. CTAP could also be used to develop new drugs for pain management that do not have the side effects associated with opioids. Additionally, CTAP could be used to investigate the effects of opioids on behavior in humans, which could lead to the development of new treatments for addiction.

Synthesis Methods

The synthesis of CTAP involves the reaction of 2-chloroaniline with 1,3,5-trimethylpyrazole-4-carboxylic acid to form the intermediate 2-(2-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide. This intermediate is then treated with acetic anhydride and pyridine to obtain the final product, CTAP. The synthesis of CTAP has been described in detail in several scientific publications.

Scientific Research Applications

CTAP has been used extensively in scientific research to study the mechanism of action of opioids. It has been used to investigate the role of the μ-opioid receptor in pain management and addiction. CTAP has also been used to develop new drugs for pain management that do not have the side effects associated with opioids. CTAP has been used in animal studies to investigate the effects of opioids on behavior and to develop new treatments for addiction.

properties

IUPAC Name

2-(2-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O/c1-9-14(10(2)18(3)17-9)16-13(19)8-11-6-4-5-7-12(11)15/h4-7H,8H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTMWKQJYDRMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)NC(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.